N-tert-Butyl-α-phenylnitrone (PBN): A Comprehensive Technical Guide for Researchers
N-tert-Butyl-α-phenylnitrone (PBN): A Comprehensive Technical Guide for Researchers
Introduction
N-tert-butyl-α-phenylnitrone (PBN) is a well-established and versatile cell-permeable spin trapping agent extensively utilized in free radical research.[1][2][3] Its primary function lies in its ability to react with short-lived, highly reactive free radicals to form more stable and detectable nitroxide radical adducts, which can then be characterized using electron paramagnetic resonance (EPR) spectroscopy.[3][4] Beyond its foundational role in spin trapping, PBN has demonstrated a spectrum of biological activities, including neuroprotective, anti-aging, and anti-inflammatory effects, making it a molecule of significant interest in drug development and biomedical research.[2][5][6] This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of PBN, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of PBN is critical for its effective application in experimental settings. These properties dictate its solubility, stability, and handling requirements.
General and Structural Information
| Property | Value | Source(s) |
| IUPAC Name | N-tert-butyl-1-phenylmethanimine oxide | [7] |
| Synonyms | PBN, α-Phenyl-N-tert-butylnitrone | [2][7] |
| CAS Number | 3376-24-7 | [5][7] |
| Molecular Formula | C₁₁H₁₅NO | [2][7] |
| Molecular Weight | 177.24 g/mol | [7] |
| Appearance | White to pale cream crystalline solid/powder | [7][8] |
| Purity | Typically ≥98% | [2] |
Solubility
PBN exhibits solubility in a range of common laboratory solvents. Precise solubility is crucial for the preparation of stock solutions and experimental media.
| Solvent | Solubility | Source(s) |
| DMSO | Soluble to 50 mM (or 25-30 mg/ml) | [2][5] |
| Chloroform | 50 mg/ml | [5][9] |
| Ethanol | 30 mg/ml | [2] |
| Water | 20 mg/ml | [5][9] |
| PBS (pH 7.2) | 1 mg/ml | [2] |
| DMF | 30 mg/ml | [2] |
For in vivo applications, a 5 mg/ml solution has been prepared in a mixture of 80% normal saline and 20% water.[1]
Thermal and Physical Constants
| Property | Value | Source(s) |
| Melting Point | 71-75 °C (lit. 73-74 °C) | [5][9][10] |
| Boiling Point | 283.3 °C at 760 mmHg | [9] |
| Density | 0.99 g/cm³ | [9] |
| Flash Point | 118.5 °C | [9] |
The Core of PBN's Utility: Spin Trapping
The defining characteristic of PBN is its function as a spin trap. This process is fundamental to the study of radical biology and chemistry.
Mechanism of Action
PBN itself is a diamagnetic compound, meaning it is not directly detectable by EPR. However, it possesses a nitrone functional group that readily undergoes a 1,3-dipolar cycloaddition reaction with unstable free radicals. This reaction results in the formation of a stable nitroxide radical, known as a spin adduct. The stability of this adduct allows for its accumulation to concentrations detectable by EPR spectroscopy. The hyperfine splitting constants of the resulting EPR spectrum are characteristic of the trapped radical, enabling its identification.[3]
Caption: General mechanism of PBN as a spin trap.
Spectroscopic and Chromatographic Characterization
The identity and purity of PBN are critical for reproducible experimental outcomes. The following are standard methods for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure of PBN.
-
¹H NMR: Provides information on the number and types of protons in the molecule.[11]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in PBN. Key vibrational frequencies can confirm the presence of the nitrone group and the aromatic ring.[7]
Mass Spectrometry (MS)
MS is employed to determine the molecular weight of PBN and to study its fragmentation patterns, further confirming its identity.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
PBN exhibits characteristic absorbance maxima in the UV region, which can be used for quantification and to monitor its decomposition.[2][13] It has reported absorbance peaks at approximately 226 nm and 294 nm.[2]
Synthesis and Purification
While commercially available, PBN can also be synthesized in the laboratory. A common method involves the reaction of benzaldehyde with 2-methyl-2-nitropropane in the presence of a reducing agent like zinc.[14]
Caption: A simplified workflow for the synthesis and purification of PBN.
Purification is typically achieved through flash chromatography followed by recrystallization from a suitable solvent system such as ethyl acetate/n-hexane.[14]
Stability, Storage, and Handling
Proper storage and handling are paramount to maintaining the integrity of PBN.
-
Stability: PBN is sensitive to light, especially when in solution.[1] It can undergo light-induced decomposition to generate nitric oxide.[1][13] Stock solutions in DMSO are reported to be stable for up to 2 months at -20°C.[15] Aqueous solutions are unstable and should be prepared just prior to use.[15]
-
Storage: It is recommended to store PBN in a dry, tightly closed container in a freezer at -20°C.[6][10][16] It should be protected from light and moisture.[6]
-
Handling: Standard laboratory safety precautions should be observed, including wearing appropriate personal protective equipment such as gloves and safety glasses.[16][17] Handling should be done in a well-ventilated area, and the formation of dust should be avoided.[16][17]
Applications in Drug Development and Research
Beyond its role as a spin trap, PBN has been investigated for its therapeutic potential.
-
Neuroprotection: PBN has shown protective effects in models of neurodegenerative disorders and stroke.[5][18]
-
Anti-inflammatory Activity: It can inhibit LPS-induced NF-κB DNA binding activity and COX-2 catalytic activity.[2]
-
Antioxidant Properties: PBN acts as an antioxidant, inhibiting lipid peroxidation.[5][15]
-
Ophthalmology: PBN and its derivatives have been explored for their ability to slow the visual cycle and protect the retina from light-induced damage, with potential applications in treating retinal degenerations.[19][20]
Experimental Protocols
Preparation of a PBN Stock Solution
-
Accurately weigh the desired amount of PBN in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex thoroughly until the PBN is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
General Protocol for Spin Trapping with PBN in a Cellular System
-
Culture cells to the desired confluency.
-
Induce oxidative stress using a known radical-generating system (e.g., Fenton reagent for hydroxyl radicals).
-
Treat the cells with an appropriate concentration of PBN. The final concentration will need to be optimized for the specific cell type and experimental conditions.
-
Incubate for a predetermined period.
-
Harvest the cells and prepare the sample for EPR analysis according to the instrument manufacturer's instructions.
-
Acquire the EPR spectrum and analyze the hyperfine splitting constants to identify the trapped radical.
Conclusion
N-tert-butyl-α-phenylnitrone is a cornerstone tool in the field of free radical biology and a molecule of growing interest in therapeutic development. A comprehensive understanding of its chemical and physical properties, as outlined in this guide, is essential for its effective and reliable use in research. By adhering to proper handling, storage, and experimental protocols, researchers can confidently leverage the unique capabilities of PBN to advance their scientific inquiries.
References
-
ChemBK. N-tert-Butyl-Alpha-phenylnitrone. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 638877, N-tert-Butyl-alpha-phenylnitrone. [Link]
-
Grigor'ev, I. A., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(47), 30587–30597. [Link]
-
Taira, J., et al. (1998). Release of nitric oxide from a spin trap, N-tert-butyl-alpha-phenylnitrone, under various oxidative conditions. Biological & Pharmaceutical Bulletin, 21(4), 401-404. [Link]
-
Alberti, A., et al. (1997). New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. Journal of the Chemical Society, Perkin Transactions 2, (1), 89-93. [Link]
-
Janzen, E. G., et al. (1982). Facile one-step synthesis of phenyl-tert-butylnitrone (PBN) and its derivatives. The Journal of Organic Chemistry, 47(11), 2279-2280. [Link]
-
Wikipedia. Spin trapping. [Link]
-
Huie, R. E., & Cherry, W. R. (1985). Facile one-step synthesis of phenyl-tert-butylnitrone (PBN) and its derivatives. The Journal of Organic Chemistry, 50(10), 1531-1533. [Link]
-
Maeda, A., et al. (2015). PBN (Phenyl-N-Tert-Butylnitrone)-Derivatives Are Effective in Slowing the Visual Cycle and Rhodopsin Regeneration and in Protecting the Retina from Light-Induced Damage. PLoS One, 10(12), e0145305. [Link]
-
Pérez-González, A., et al. (2020). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Molecules, 25(21), 5029. [Link]
-
Maeda, A., et al. (2015). PBN (Phenyl-N-Tert-Butylnitrone)-Derivatives Are Effective in Slowing the Visual Cycle and Rhodopsin Regeneration and in Protecting the Retina From Light-Induced Damage. PLoS One, 10(12), e0145305. [Link]
-
Merck Millipore. N-tert-Butyl-α-phenylnitrone - CAS 3376-24-7 - Calbiochem | 203995. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Spin trapping - Wikipedia [en.wikipedia.org]
- 4. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-TERT-BUTYL-ALPHA-PHENYLNITRONE | 3376-24-7 [chemicalbook.com]
- 6. N-tert-Butyl-alpha-phenylnitrone [PBN] - CAS-Number 3376-24-7 - Order from Chemodex [chemodex.com]
- 7. N-tert-Butyl-alpha-phenylnitrone | C11H15NO | CID 638877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A17442.06 [thermofisher.com]
- 9. chembk.com [chembk.com]
- 10. ≥98% (GC), cyclooxygenase-2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. N-TERT-BUTYL-ALPHA-PHENYLNITRONE(3376-24-7) 1H NMR [m.chemicalbook.com]
- 12. N-TERT-BUTYL-ALPHA-PHENYLNITRONE(3376-24-7) 13C NMR spectrum [chemicalbook.com]
- 13. Release of nitric oxide from a spin trap, N-tert-butyl-alpha-phenylnitrone, under various oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
- 18. mdpi.com [mdpi.com]
- 19. PBN (Phenyl-N-Tert-Butylnitrone)-Derivatives Are Effective in Slowing the Visual Cycle and Rhodopsin Regeneration and in Protecting the Retina from Light-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PBN (Phenyl-N-Tert-Butylnitrone)-Derivatives Are Effective in Slowing the Visual Cycle and Rhodopsin Regeneration and in Protecting the Retina from Light-Induced Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
